1-Deaminoglypressin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Deaminoglypressin is synthesized through a series of peptide coupling reactions. The process involves the selective removal of the amino group from the vasopressin molecule, followed by the introduction of a D-arginine residue at the eighth position. The synthesis typically requires the use of solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale SPPS, followed by purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product. The reaction conditions are carefully controlled to optimize yield and minimize the formation of by-products .

Análisis De Reacciones Químicas

Types of Reactions: 1-Deaminoglypressin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for its biological activity.

Reduction: Reduction reactions can break these disulfide bonds, leading to the formation of inactive forms of the compound.

Substitution: Substitution reactions can modify specific amino acid residues, potentially altering the compound’s activity and stability.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in aqueous solutions.

Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

Substitution: Various amino acid derivatives and coupling agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products Formed: The major products formed from these reactions include oxidized and reduced forms of this compound, as well as various substituted analogues with potentially different biological activities .

Aplicaciones Científicas De Investigación

1-Deaminoglypressin has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Employed in studies of vasopressin receptors and their role in various physiological processes.

Medicine: Utilized in the treatment of bleeding disorders such as mild hemophilia A and von Willebrand disease. It is also used in diagnostic tests to assess the functionality of the hypothalamic-pituitary-adrenal axis.

Industry: Applied in the development of new therapeutic agents and drug delivery systems.

Mecanismo De Acción

1-Deaminoglypressin exerts its effects by binding to vasopressin receptors, specifically the V2 receptors located in the renal collecting ducts. This binding stimulates the production of cyclic adenosine monophosphate (cAMP), which in turn increases the permeability of the collecting ducts to water, leading to increased water reabsorption and reduced urine output. Additionally, the compound promotes the release of Factor VIII and von Willebrand factor from endothelial cells, enhancing blood clotting .

Comparación Con Compuestos Similares

Vasopressin: The natural hormone from which 1-deaminoglypressin is derived.

Desmopressin: Another synthetic analogue of vasopressin with similar applications but different pharmacokinetic properties.

Terlipressin: A vasopressin analogue used primarily in the treatment of esophageal variceal bleeding.

Uniqueness: this compound is unique in its selective action on V2 receptors, which makes it particularly effective in increasing plasma levels of Factor VIII and von Willebrand factor without significantly affecting blood pressure. This selectivity reduces the risk of adverse cardiovascular effects, making it a safer option for patients with bleeding disorders .

Propiedades

Número CAS |

80741-20-4 |

|---|---|

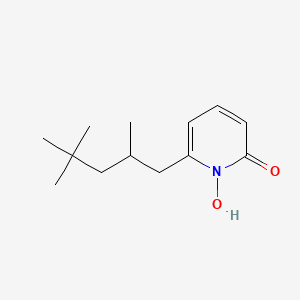

Fórmula molecular |

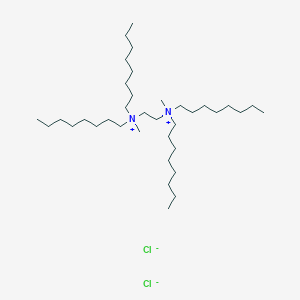

C52H73N15O15S2 |

Peso molecular |

1212.4 g/mol |

Nombre IUPAC |

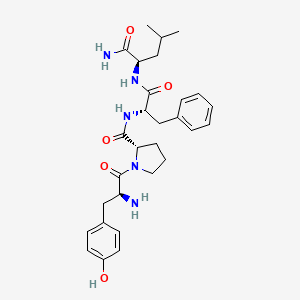

N-[6-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C52H73N15O15S2/c53-24-43(73)58-27-45(75)59-26-44(74)57-18-5-4-9-32(46(76)60-25-41(56)71)63-51(81)38-10-6-19-67(38)52(82)37-28-84-83-20-17-42(72)61-34(22-30-11-13-31(68)14-12-30)48(78)64-35(21-29-7-2-1-3-8-29)49(79)62-33(15-16-39(54)69)47(77)65-36(23-40(55)70)50(80)66-37/h1-3,7-8,11-14,32-38,68H,4-6,9-10,15-28,53H2,(H2,54,69)(H2,55,70)(H2,56,71)(H,57,74)(H,58,73)(H,59,75)(H,60,76)(H,61,72)(H,62,79)(H,63,81)(H,64,78)(H,65,77)(H,66,80) |

Clave InChI |

ASJAKDQQGIIVPZ-UHFFFAOYSA-N |

SMILES canónico |

C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCCNC(=O)CNC(=O)CNC(=O)CN)C(=O)NCC(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-1-oxo-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1lambda~5~-pyridine](/img/structure/B14412511.png)

![4-(3-Azabicyclo[3.1.0]hexan-1-yl)aniline](/img/structure/B14412519.png)

![3-Methyl-10-octylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14412525.png)